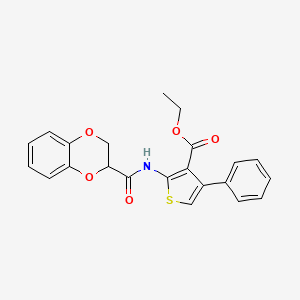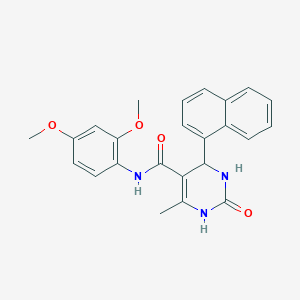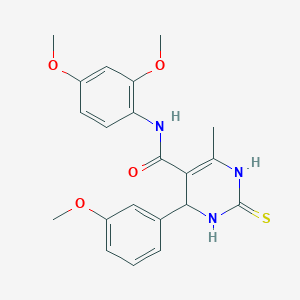![molecular formula C12H12N4S B3963446 9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3963446.png)
9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Descripción general
Descripción
“9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine” is a chemical compound with the molecular formula C12H12N4S2 .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It contains a benzothieno group, a triazolo group, and a pyrimidine group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 276.380 Da and a monoisotopic mass of 276.050323 Da . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis Techniques and Interconversions
- Dimroth Rearrangement : This compound, and related structures, have been synthesized through various methods, including Dimroth rearrangement. These syntheses have practical significance in the field of organic chemistry and medicinal research (Hamed et al., 2008).
Antimicrobial Applications
- Potential as Antimicrobial Agents : Various derivatives of this compound have been synthesized and tested for antimicrobial properties. Some of these derivatives have shown significant activity against certain pathogens, indicating potential for developing new antimicrobial agents (Soliman et al., 2009).
Molecular Structure and Electronic Aspects
- Structural and Electronic Analysis : The synthesis and detailed analysis of the crystal and molecular structures of tetrahydrobenzothienopyrimidine derivatives provide insights into the aromaticity and electronic properties of these compounds. Such studies are valuable for understanding the chemical behavior and potential applications in various scientific fields (Gajda et al., 2015).
Microwave-Assisted Synthesis
- Efficiency in Synthesis : Research has been conducted on the microwave-assisted synthesis of benzothieno[3,2-e][1,3,4]triazolo[4,3-c]pyrimidines, demonstrating that microwave techniques can be more efficient than conventional methods. This finding is significant for optimizing synthetic processes in pharmaceutical and chemical research (Gaonkar et al., 2014).
Cytotoxicity and Potential Anticancer Applications
- Anticancer Properties : A series of derivatives of this compound has been synthesized and evaluated for cytotoxic activity against various cancer cell lines. Some compounds exhibited notable potency, suggesting potential for development into anticancer drugs (Botros et al., 2017).
Binding Studies and Biological Activity
- Adenosine Receptor Binding : Research into the binding affinities of novel triazolothienopyrimidines for adenosine receptors has been conducted. These studies are essential for understanding the interaction of these compounds with biological receptors, which can lead to the development of new therapeutic agents (Prasad et al., 2008).
Other Relevant Research
- Inhibitory Effects on Toxin Trafficking : Studies have shown that certain derivatives can inhibit the trafficking of Shiga toxin in cellular models. This suggests potential applications in the treatment of bacterial infections and toxin-mediated diseases (Guetzoyan et al., 2010).
Propiedades
IUPAC Name |
13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-7-2-3-8-9(4-7)17-12-10(8)11-13-5-15-16(11)6-14-12/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRSZSKSGMUZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NC=NN4C=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ACETYL-3-HYDROXY-5-(4-NITROPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B3963381.png)
![2-[4-(benzyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B3963382.png)
![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B3963389.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3963391.png)
![5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-1,3-phenylene diacetate](/img/structure/B3963398.png)
![N-(4-METHOXYPHENYL)-N-(7-METHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE](/img/structure/B3963423.png)
![ethyl [hydroxy(4-nitrophenyl)methyl]phenylphosphinate](/img/structure/B3963428.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3963439.png)
![2-(1-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3963440.png)

![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3963458.png)


